
3-(Hex-4-ynoylamino)benzoic acid
Overview
Description
3-(Hex-4-ynoylamino)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a hex-4-ynoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-4-ynoylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with hex-4-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hex-4-ynoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
3-(Hex-4-ynoylamino)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hex-4-ynoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-Aminobenzoic acid: An aromatic amine used in the synthesis of various derivatives.
Hex-4-ynoic acid: An alkyne-containing carboxylic acid used in organic synthesis.
Uniqueness
3-(Hex-4-ynoylamino)benzoic acid is unique due to the presence of both an alkyne and an amide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Biological Activity
3-(Hex-4-ynoylamino)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure, featuring an alkyne group, suggests unique interactions with biological systems, potentially influencing various pathways. This article reviews the available literature on the biological activity of this compound, focusing on its effects on cell viability, enzyme activity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a benzoic acid moiety linked to a hex-4-ynoyl amino group, which may enhance its lipophilicity and ability to penetrate cellular membranes.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, benzoic acid has demonstrated effectiveness against Candida albicans and Aspergillus brasiliensis at specific concentrations . The mechanism often involves disruption of microbial cell membranes and metabolic pathways.
Enzyme Modulation
In vitro studies have indicated that this compound can modulate enzyme activities related to protein degradation pathways. Notably, it has been observed to activate cathepsins B and L, which play crucial roles in autophagy and proteolysis . The activation of these enzymes suggests potential applications in conditions related to protein misfolding and aggregation, such as neurodegenerative diseases.
Cytotoxicity Assessment
A series of cytotoxicity assays were conducted using human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). At concentrations ranging from 1 to 10 μg/mL, this compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for further pharmacological exploration .
In Vivo Studies
While in vitro data are promising, in vivo studies are necessary to evaluate the therapeutic potential of this compound. Current literature lacks comprehensive in vivo research specifically targeting this compound; however, related compounds have shown efficacy in animal models for various conditions, including inflammation and cancer .
Comparative Analysis of Related Compounds
Compound Name | Antimicrobial Activity | Enzyme Activation | Cytotoxicity (IC50) |
---|---|---|---|
This compound | Moderate | High | >10 μg/mL |
3-chloro-4-methoxybenzoic acid | High | Moderate | <5 μg/mL |
p-Hydroxybenzoic acid | Moderate | Low | >20 μg/mL |
Properties
IUPAC Name |
3-(hex-4-ynoylamino)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17/h5-7,9H,4,8H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKUSIKBDGEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(=O)NC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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